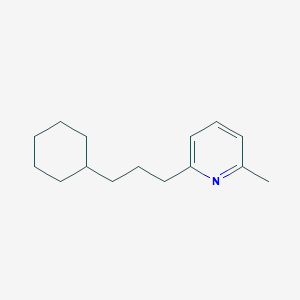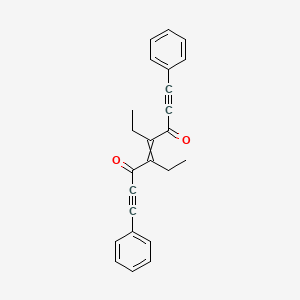
3-Methylcyclododecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcyclododecan-1-one is an organic compound belonging to the class of cycloalkanes It is characterized by a twelve-membered ring structure with a methyl group attached to the third carbon and a ketone functional group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclododecan-1-one typically involves the cyclization of linear precursors. One common method is the cyclization of dodecanedioic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to promote the cyclization and subsequent functionalization of the compound. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylcyclododecan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens like chlorine or bromine can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated cyclododecanones.
Applications De Recherche Scientifique
3-Methylcyclododecan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Used in the production of fragrances and flavoring agents due to its distinct odor profile.
Mécanisme D'action
The mechanism of action of 3-Methylcyclododecan-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group may also play a role in modulating the compound’s hydrophobic interactions with biological membranes.
Comparaison Avec Des Composés Similaires
Cyclododecanone: Similar twelve-membered ring structure but lacks the methyl group.
3-Methylcyclohexanone: Smaller ring size with similar functional groups.
Cyclododecanol: Contains a hydroxyl group instead of a ketone.
Uniqueness: 3-Methylcyclododecan-1-one is unique due to its combination of a large ring size and specific functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.
Propriétés
Numéro CAS |
60447-90-7 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
3-methylcyclododecan-1-one |
InChI |
InChI=1S/C13H24O/c1-12-9-7-5-3-2-4-6-8-10-13(14)11-12/h12H,2-11H2,1H3 |
Clé InChI |
HIRAWQKSWAKIGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCCCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
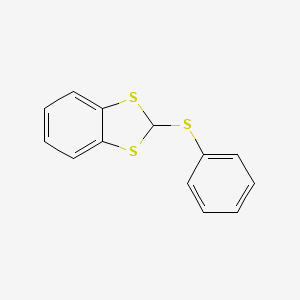
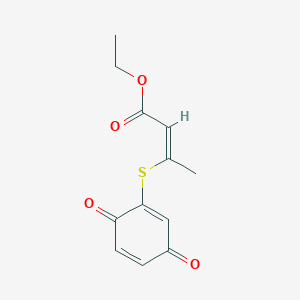
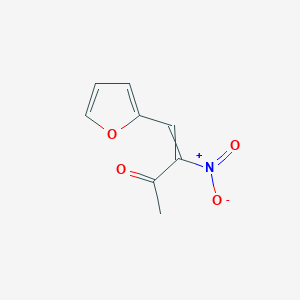
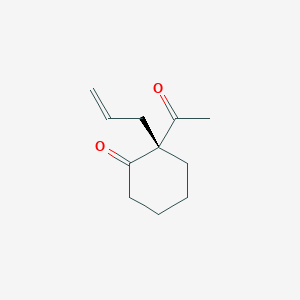
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
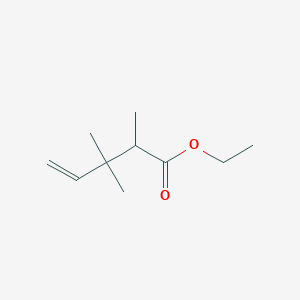
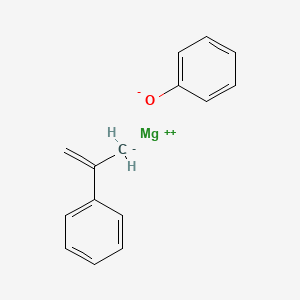
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)


![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
